molecular formula C15H18N2O2 B11401601 N-(1,2-benzoxazol-3-yl)-3-cyclopentylpropanamide

N-(1,2-benzoxazol-3-yl)-3-cyclopentylpropanamide

Cat. No.: B11401601
M. Wt: 258.32 g/mol
InChI Key: KZPACIUYLCYTOR-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-3-cyclopentylpropanamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-3-cyclopentylpropanamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole ringCommon reagents used in these reactions include samarium triflate as a reusable acid catalyst under mild reaction conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to ensure consistent quality and yield. The use of continuous flow reactors and automated systems helps in maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-3-cyclopentylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogenating agents or nucleophilic substitution using nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)-3-cyclopentylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, benzoxazole derivatives are known to interact with GABA receptors, which may explain their potential anticonvulsant activity .

Comparison with Similar Compounds

Similar Compounds

    Zonisamide: A benzoxazole derivative with anticonvulsant properties.

    Paliperidone: Contains a benzoxazole moiety and is used as an antipsychotic.

    Valdecoxib: Another benzoxazole derivative with anti-inflammatory properties.

Uniqueness

N-(1,2-benzoxazol-3-yl)-3-cyclopentylpropanamide is unique due to its specific structure, which imparts distinct biological activities and chemical properties. Its cyclopentylpropanamide moiety differentiates it from other benzoxazole derivatives, potentially leading to unique interactions with biological targets and pathways.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-3-cyclopentylpropanamide

InChI

InChI=1S/C15H18N2O2/c18-14(10-9-11-5-1-2-6-11)16-15-12-7-3-4-8-13(12)19-17-15/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,17,18)

InChI Key

KZPACIUYLCYTOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=NOC3=CC=CC=C32

Origin of Product

United States

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